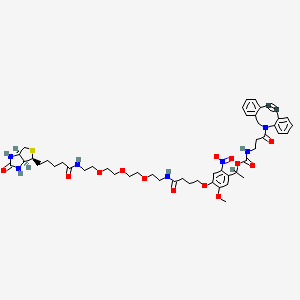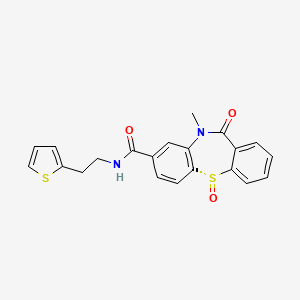
PKCθ-IN-41
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKCθ-IN-41 is a selective inhibitor of protein kinase Cθ (PKCθ).
Wissenschaftliche Forschungsanwendungen
1. Inhibition of Autoimmune Diseases
PKCθ-IN-41 is a small molecule inhibitor targeting Protein kinase C theta (PKCθ), a kinase involved in T cell activation. Its inhibition is considered a potential therapy for autoimmune diseases such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis. The development of this compound involved structure-based drug design, indicating its potential in autoimmune disease therapeutics despite some tolerability issues upon chronic dosing (George et al., 2015).
2. Role in Apoptosis
Research indicates that PKCθ plays a role in apoptosis, the programmed cell death process. Specifically, PKCθ is cleaved in apoptosis induced by various agents, and overexpression of the cleaved kinase-active PKCθ fragment leads to nuclear fragmentation and cell death. This suggests that PKCθ-IN-41 might influence apoptosis pathways, particularly in T cells (Datta et al., 1997).
3. T Cell Activation and NFAT Activation
PKCθ is critical in T cell activation, specifically in NFAT transactivation after T cell receptor engagement. The inhibition of PKCθ impacts NFAT transactivation and Ca2+ mobilization in T cells, suggesting a potential application of PKCθ-IN-41 in modulating T cell responses (Pfeifhofer et al., 2003).
4. Impact on Skeletal Muscle and Exercise
Studies on the effect of exercise on PKCθ in human skeletal muscle suggest that PKCθ-IN-41 could potentially modulate muscle function and metabolism during physical activities. However, its direct role in exercise-induced adaptations in muscle remains less clear (Rose et al., 2004).
5. Membrane Targeting and Activation in T Cells
PKCθ has unique membrane binding and activation mechanisms, particularly in T lymphocytes. This specificity could be harnessed by PKCθ-IN-41 for targeted therapeutic applications in T cell-mediated diseases (Melowic et al., 2004).
6. Regulation during T Cell Activation
The activation of PKCθ by tyrosine phosphorylation in T cells indicates its critical role in T cell activation and function. This positions PKCθ-IN-41 as a potential modulator of these processes (Liu et al., 2000).
Eigenschaften
Produktname |
PKCθ-IN-41 |
|---|---|
Molekularformel |
C17H19F3N4O2 |
Molekulargewicht |
368.36 |
IUPAC-Name |
(R)-1-Methyl-9-((3-methylazetidin-3-yl)amino)-8-(trifluoromethyl)-3,5-dihydrobenzo[b]pyrazino[1,2-d][1,4]oxazin-2(1H)-one |
InChI |
InChI=1S/C17H19F3N4O2/c1-9-15(25)22-5-10-6-26-14-3-11(17(18,19)20)12(4-13(14)24(9)10)23-16(2)7-21-8-16/h3-5,9,21,23H,6-8H2,1-2H3,(H,22,25)/t9-/m1/s1 |
InChI-Schlüssel |
PYILCGXGXZEQDK-SECBINFHSA-N |
SMILES |
O=C([C@H]1C)NC=C2N1C3=CC(NC4(C)CNC4)=C(C(F)(F)F)C=C3OC2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PKCθ IN-41; PKCθ IN41; PKCθ-IN-41 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2,6-Dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B1193334.png)
